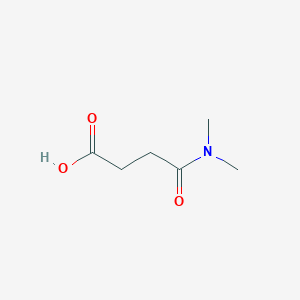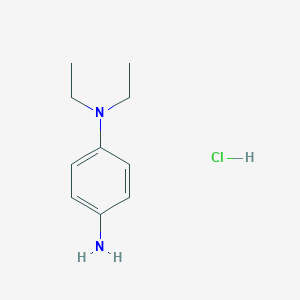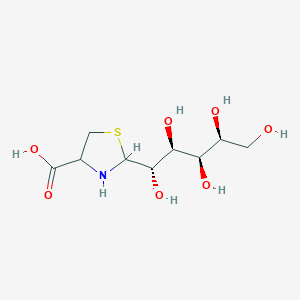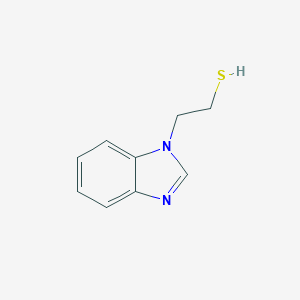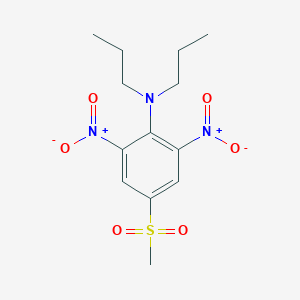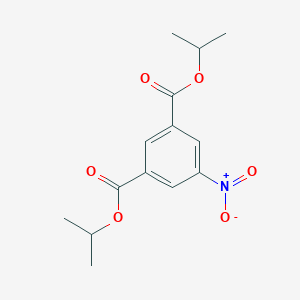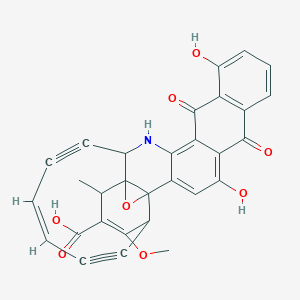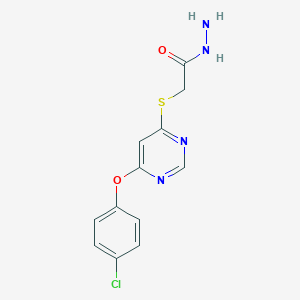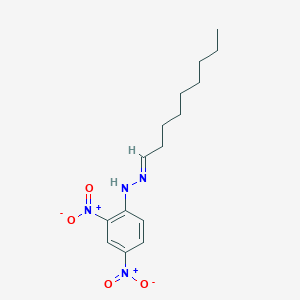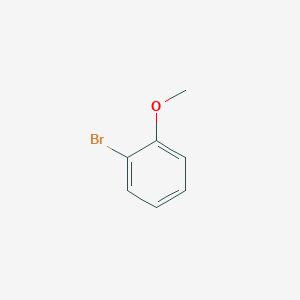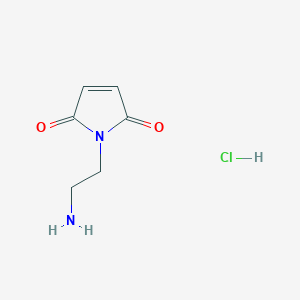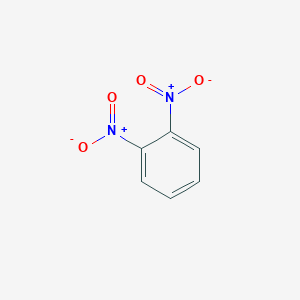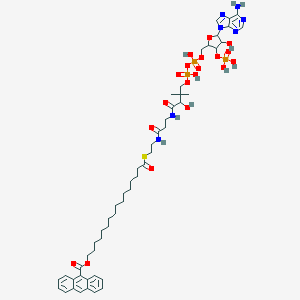
16-(9-Anthroyloxy)palmitoyl-coa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-(9-Anthroyloxy)palmitoyl-coa, commonly known as Ant-PP, is a synthetic fluorescent probe used in various biochemical and physiological studies. It is a derivative of palmitoyl-CoA, which is an important molecule involved in fatty acid metabolism. Ant-PP has gained popularity in recent years due to its ability to track the movement and metabolism of fatty acids in living cells.
Mechanism Of Action
Ant-PP works by binding to fatty acids and entering cells through the same pathways as natural fatty acids. Once inside the cell, Ant-PP is metabolized in a similar manner to natural fatty acids. The fluorescent dye attached to Ant-PP allows researchers to track the movement and metabolism of fatty acids in living cells.
Biochemical And Physiological Effects
Ant-PP has been shown to have minimal effects on the biochemical and physiological processes of cells. It is metabolized in a similar manner to natural fatty acids and does not interfere with cellular processes. Ant-PP has been shown to have no toxic effects on cells and is well tolerated in in vitro and in vivo experiments.
Advantages And Limitations For Lab Experiments
Ant-PP has several advantages for lab experiments. It is a non-toxic, fluorescent probe that can be easily detected in living cells. It allows researchers to track the movement and metabolism of fatty acids in real-time. Ant-PP can be used in a variety of cell types and is compatible with various experimental conditions. However, there are also limitations to using Ant-PP in lab experiments. The synthesis of Ant-PP is a complex process that requires specialized equipment and expertise. Ant-PP is also relatively expensive compared to other fluorescent probes.
Future Directions
For research involving Ant-PP include studying the role of fatty acids in various diseases, developing new fluorescent probes, and developing new methods for synthesizing Ant-PP.
Synthesis Methods
Ant-PP is synthesized by coupling the fluorescent dye, 9-anthracenecarboxylic acid, with palmitoyl-CoA through a condensation reaction. The resulting product is a fluorescent probe that can be easily detected and tracked in living cells. The synthesis of Ant-PP is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
Ant-PP has been widely used in various scientific research studies. It is commonly used to study the metabolism and movement of fatty acids in living cells. Ant-PP has also been used to study the role of fatty acids in various diseases such as cancer, obesity, and diabetes. It has been used in in vitro and in vivo experiments to track the uptake and utilization of fatty acids by cells. Ant-PP has also been used to study the effect of drugs and other compounds on fatty acid metabolism.
properties
CAS RN |
129385-08-6 |
|---|---|
Product Name |
16-(9-Anthroyloxy)palmitoyl-coa |
Molecular Formula |
C52H74N7O19P3S |
Molecular Weight |
1226.2 g/mol |
IUPAC Name |
[16-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-16-oxohexadecyl] anthracene-9-carboxylate |
InChI |
InChI=1S/C52H74N7O19P3S/c1-52(2,32-75-81(71,72)78-80(69,70)74-31-39-45(77-79(66,67)68)44(62)50(76-39)59-34-58-43-47(53)56-33-57-48(43)59)46(63)49(64)55-26-25-40(60)54-27-29-82-41(61)24-14-12-10-8-6-4-3-5-7-9-11-13-19-28-73-51(65)42-37-22-17-15-20-35(37)30-36-21-16-18-23-38(36)42/h15-18,20-23,30,33-34,39,44-46,50,62-63H,3-14,19,24-29,31-32H2,1-2H3,(H,54,60)(H,55,64)(H,69,70)(H,71,72)(H2,53,56,57)(H2,66,67,68) |
InChI Key |
CYKMXPZVKUFDRF-UHFFFAOYSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCOC(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCOC(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64)O |
synonyms |
16-(9-anthroyloxy)palmitoyl-CoA 16-(9-anthroyloxy)palmitoyl-coenzyme A coenzyme A, 16-(9-anthroyloxy)palmitoyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




